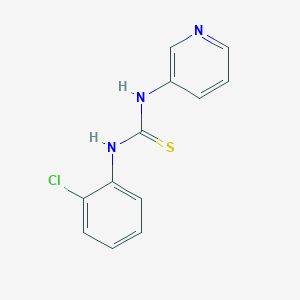
1-(2-Chlorophenyl)-3-pyridin-3-ylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chlorophenylpyridylthiourea , is a chemical compound with the following structure:
C14H11ClN2S
This compound belongs to the class of thioureas , which contain a sulfur atom in their structure. It has been studied for various applications due to its unique properties.
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-3-pyridin-3-ylthiourea involves several steps. One notable method for its preparation is as follows:
- Formation of 1-(2-Chlorophenyl)-cyclohexene:
- Cyclohexanone reacts with 2-chlorophenyl magnesium bromide reagent.
- Dehydration occurs in the presence of an acidic ionic liquid (1-methyl-3-[2-(dimethyl-4-sulfobutyl-ammonium) ethane] imidazolium hydrogen sulfate), yielding 1-(2-chlorophenyl)-cyclohexene.
- Oxidation to Hydroxy Ketone Intermediate:
- The synthesized alkene undergoes oxidation using potassium permanganate, resulting in the hydroxy ketone intermediate.
- Imination and Rearrangement:
- Methyl amine iminates the hydroxy ketone intermediate.
- The obtained imine rearranges at elevated temperature, leading to the final product, this compound .
Chemical Reactions Analysis
Reactivity: The compound can participate in various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The final product is 1-(2-Chlorophenyl)-3-pyridin-3-ylthiourea.
Scientific Research Applications
1-(2-Chlorophenyl)-3-pyridin-3-ylthiourea finds applications in:
Medicine: As an anesthetic, analgesic, and antidepressant.
Chemistry: In synthetic methodologies and as a building block.
Biology: For studying biological processes.
Industry: In drug development and chemical manufacturing.
Mechanism of Action
The compound’s effects are attributed to its interactions with specific molecular targets and pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3-pyridin-3-ylthiourea stands out due to its unique structure and diverse applications. Similar compounds include other thioureas and related heterocycles.
Properties
Molecular Formula |
C12H10ClN3S |
|---|---|
Molecular Weight |
263.75 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-pyridin-3-ylthiourea |
InChI |
InChI=1S/C12H10ClN3S/c13-10-5-1-2-6-11(10)16-12(17)15-9-4-3-7-14-8-9/h1-8H,(H2,15,16,17) |
InChI Key |
KLYYVHJBOBBRKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC2=CN=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,9,9a-trimethyl-1-(3-phenylpropyl)-9,9a-dihydro-1H-imidazo[1,2-a]indol-2(3H)-one](/img/structure/B11086757.png)
![4-cyclohexyl-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B11086762.png)
![4-(5-methyl-4-{(1Z)-1-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]ethyl}-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B11086764.png)
![N-benzyl-4-(4-methoxyphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11086773.png)

![N'-[1-(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)propyl]-2-hydroxybenzohydrazide](/img/structure/B11086783.png)
![N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-2-methylaniline](/img/structure/B11086785.png)
![(2E)-3-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B11086790.png)
![11-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11086810.png)

![5-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B11086825.png)
![(1E)-N-(4-hydroxy-2,3-dimethylphenyl)-N'-[(4-methylphenyl)sulfonyl]ethanimidamide](/img/structure/B11086828.png)
![(1E)-2-methyl-1-[3-(piperidin-1-yl)-1-benzofuran-2(3H)-ylidene]butan-2-ol](/img/structure/B11086829.png)
![methyl (2Z)-3-[2-(4-chlorophenyl)ethyl]-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B11086830.png)
